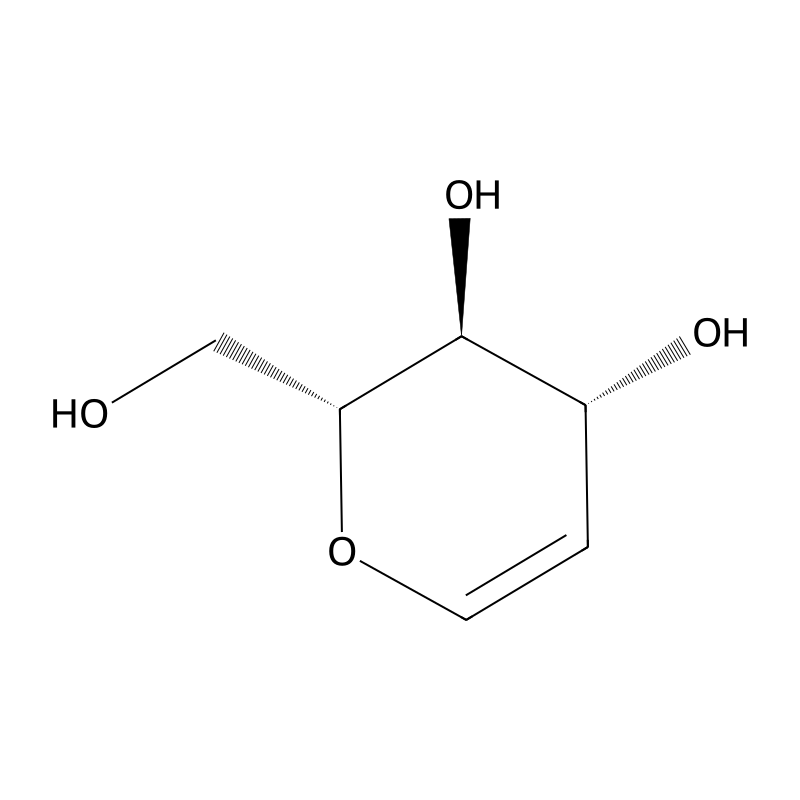

d-Glucal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Glucal is an unsaturated carbohydrate, specifically a derivative of D-glucose. It is characterized by a double bond between the C1 and C2 carbon atoms, which distinguishes it from its saturated counterpart. This compound plays a significant role in carbohydrate chemistry due to its unique structural properties, allowing it to participate in various

Enzyme Studies:

- d-Glucal can be used as a substrate to study the specificity and activity of enzymes involved in carbohydrate metabolism. (Source)

- Its reactive double bond allows researchers to probe the catalytic mechanisms of these enzymes.

Synthesis of Modified Sugars:

- d-Glucal can serve as a building block for the synthesis of modified sugars with specific properties. (Source: )

- These modified sugars can be used in various research applications, such as drug discovery or the development of functional materials.

Glycosyl Transfer Reactions:

- d-Glucal can act as a glycosyl donor in enzymatic reactions, replacing glucose-1-phosphate. (Source: )

- This allows researchers to study the mechanism and regulation of these reactions, which are important for glycan biosynthesis and other biological processes.

Chemical Reactivity Studies:

- Addition Reactions: D-Glucal can react with nucleophiles, leading to the formation of various glycosides. For instance, it has been shown to react with thiocyanogen to produce methyl 2-thio-β-D-glucopyranoside .

- Phosphorylation: The compound can be phosphorylated by inverting phosphorylases, which facilitates the synthesis of derivatives such as 2-deoxy-beta-D-arabino-hexopyranosyl-(1→4)-D-glucose .

- Fluorination: D-Glucal and its derivatives have been studied for their reactions with electrophilic fluorination reagents, resulting in various fluorinated products .

D-Glucal exhibits notable biological activities. It has been investigated for its potential as a precursor in the synthesis of biologically active compounds, including antibiotics and antiviral agents. Its derivatives have shown promise in medicinal chemistry, particularly in developing drugs that target specific biological pathways.

Several methods exist for synthesizing D-glucal:

- Dehydration of D-Glucose: The most common method involves the dehydration of D-glucose under acidic conditions, yielding D-glucal.

- Improved Synthesis Techniques: Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, one method involves the reaction of anhydrides with N-iodosuccinimide in methanol to produce 3,6-anhydro-D-glucal .

- Use of Boron Trifluoride: Another approach includes reacting tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride .

D-Glucal has several applications across various fields:

- Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activity.

- Chemical Synthesis: D-glucal serves as a building block for synthesizing complex carbohydrates and glycosides.

- Research: It is utilized in studies aimed at understanding carbohydrate chemistry and enzyme interactions.

Studies on D-glucal interactions focus on its reactivity with enzymes and other biomolecules. For example, research has shown that D-glucal can be phosphorylated by certain enzymes, leading to significant implications for metabolic pathways involving carbohydrates . Furthermore, investigations into its interactions with fluorination reagents reveal potential applications in developing fluorinated compounds for medicinal purposes .

D-Glucal shares similarities with several other unsaturated carbohydrates. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| D-Galactal | Unsaturated with a similar double bond | Used primarily in glycoside synthesis |

| D-Mannose | Saturated form without double bond | Essential for cell signaling |

| 3,6-Anhydro-D-glucal | Anhydro derivative of D-glucal | Exhibits different reactivity patterns |

| D-Fructose | Ketose sugar | Plays a vital role in energy metabolism |

D-Glucal's unique double bond allows it to participate in specific reactions that saturated sugars cannot, making it a valuable compound in organic synthesis and medicinal chemistry.

Discovery and Early Research Contributions

D-Glucal was first synthesized in 1913 by Hermann Emil Fischer and Karl Zach via reductive elimination of a glycosyl halide derived from D-glucose. Initially misidentified as an aldehyde, its true structure as a 1,2-unsaturated sugar was later confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) studies. Early applications focused on its role as a precursor for oligosaccharide synthesis, leveraging its reactive double bond for glycosylation reactions.

Key Milestones in Early D-Glucal Research

Paradigm Shifts in D-Glucal Chemistry

The 1980s–2000s witnessed transformative advances:

- Enzymatic Specificity: D-Glucal was shown to serve as a substrate for α- and β-glucosidases, enabling stereospecific hydration to 2-deoxy-D-glucose derivatives. This revealed glycosidases' capacity to create anomeric configurations de novo, challenging prior mechanistic assumptions.

- Synthetic Methodology: Innovations like ring-closing metathesis and palladium-catalyzed cross-couplings expanded access to functionalized glycals. For example, 3,4,6-tri-O-acetyl-D-glucal became a key intermediate for solid-phase oligosaccharide synthesis.

- Structural Insights: Quantum mechanical calculations confirmed the half-chair conformation as the most stable for pyranose glycals, guiding rational design of derivatives.

Comparative Analysis of Synthesis Methods

Contemporary Research Landscape

Recent studies highlight D-glucal’s versatility in interdisciplinary applications:

Antifungal and Antiviral Applications

D-Glucal inhibits aflatoxin biosynthesis in Aspergillus flavus by disrupting glycolysis, reducing acetyl-CoA pools required for mycotoxin production. Metabolomics data reveal a 159-fold increase in furanacetic acid and 2.2-fold rise in kojic acid under D-glucal treatment:

| Metabolite | Fold Change (D-Glucal vs. Control) | Role |

|---|---|---|

| Glucose | +9.27 | Accumulation indicates glycolysis inhibition |

| Kojic acid | +2.20 | Competing secondary metabolite |

| Palmitic acid | -3.81 | Reduced fatty acid biosynthesis |

Synthetic Biology

Palladium-catalyzed reactions enable complex transformations:

- Aminocarbonylative cyclization of 1-alkynyl-2-iodo-D-glucals yields pyridinone-fused glycosides (85–92% yield).

- Cross-dehydrogenative coupling (CDC) with styrenes produces pentasubstituted chromanes with three chiral centers.

Drug Delivery Systems

D-Glucal derivatives enhance bioconjugation techniques, enabling targeted drug delivery. For instance, 2-deoxy-N-glycosides synthesized from D-glucal show improved pharmacokinetic profiles.

Classical Fischer-Zach Methodology and Derivatives

The foundational synthesis of D-glucal, reported by Fischer and Zach in 1913, remains a benchmark in glycal chemistry. This method involves the reductive elimination of a glycosyl halide precursor using zinc dust in aqueous acetic acid. Starting with D-glucose, the protocol proceeds through acetylation to protect hydroxyl groups, followed by bromination at the anomeric center to yield acetobromoglucose. Subsequent treatment with zinc induces a tandem dehalogenation and elimination reaction, generating the 1,2-unsaturated D-glucal structure [1] [2].

Key modifications to the Fischer-Zach method have expanded its utility. For instance, replacing zinc with sodium amalgam or lithium aluminum hydride alters reaction kinetics and selectivity, particularly for acid-sensitive substrates. Additionally, the use of aprotic solvents like tetrahydrofuran (THF) instead of aqueous acetic acid minimizes side reactions such as hydrolysis, improving yields to >80% in optimized conditions [1]. Despite its age, this methodology retains relevance due to its scalability and compatibility with diverse protecting groups.

Acetobromoglucose-Based Synthetic Routes

Zinc-Mediated Dehydrohalogenation Protocols

Modern iterations of the Fischer-Zach synthesis often employ acetobromoglucose as the starting material, leveraging its stability and commercial availability. Zinc-mediated dehydrohalogenation typically occurs under mild conditions (20–25°C) in buffered aqueous systems. The reaction mechanism proceeds via a concerted E2 elimination, where zinc coordinates to the halide leaving group, facilitating base-assisted deprotonation at C2 and concurrent double bond formation [1].

Table 1: Optimization of Zinc-Mediated D-Glucal Synthesis

| Zinc Type | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Zinc dust | H₂O/AcOH | 25 | 68 |

| Activated zinc | THF/H₂O | 30 | 82 |

| Zinc-copper couple | EtOH/H₂O | 20 | 75 |

Activation of zinc through amalgamation or acid washing enhances surface reactivity, reducing reaction times from 24 hours to under 6 hours. Recent studies demonstrate that ultrasonic irradiation further accelerates the process by promoting zinc dispersion and eliminating passivation layers [1].

Buffer Systems and Reaction Optimization

The choice of buffer system critically influences elimination efficiency. Acetic acid/sodium acetate buffers (pH 4.5–5.5) optimally balance proton availability for zinc activation and base strength for deprotonation. Excess acidity promotes premature hydrolysis of acetobromoglucose, while higher pH values (>6) favor competing substitution pathways. Kinetic studies reveal a second-order dependence on both zinc and substrate concentrations, underscoring the bimolecular nature of the rate-determining step [1].

One-Pot Synthetic Protocols

Perchloric Acid-Catalyzed Acetylation Strategies

One-pot methodologies streamline D-glucal synthesis by combining acetylation, bromination, and elimination in a single reactor. Perchloric acid (HClO₄) serves as a dual-purpose catalyst, accelerating both acetylation of D-glucose and subsequent bromination with hydrogen bromide (HBr). The reaction sequence proceeds as follows:

- Acetylation: D-glucose + acetic anhydride → β-D-glucopyranose pentaacetate

- Bromination: Pentaacetate + HBr → acetobromoglucose

- Elimination: Acetobromoglucose + Zn → D-glucal

This approach eliminates intermediate isolation steps, achieving an overall yield of 70–75% with reaction times under 8 hours [1]. Careful control of HClO₄ concentration (<5% v/v) prevents oxidative degradation of the glycal product.

Hydrogen Bromide-Mediated Transformations

Gaseous HBr introduced into acetylated glucose suspensions generates acetobromoglucose in situ, which undergoes immediate zinc-mediated elimination. This gas-phase method minimizes solvent usage and improves atom economy, though it requires specialized equipment for HBr handling. Notably, substituting HBr with hydroiodic acid (HI) produces the analogous iodo derivative, but elimination yields drop to 50% due to iodide’s poorer leaving group ability [1].

Phosphorus-Mediated Elimination Strategies

P(V) Intermediate-Mediated E1cB Elimination

Phosphorus(V) reagents, notably phosphoryl chloride (POCl₃), enable an alternative elimination pathway via oxocarbenium ion intermediates. Treatment of acetylated glucose with POCl₃ generates a transient chlorophosphate intermediate at C1, which undergoes base-induced β-elimination to form D-glucal. The E1cB mechanism involves:

- Deprotonation: Abstraction of the C2 proton by a mild base (e.g., pyridine)

- Electron Cascade: Conjugate elimination of the phosphate group and formation of the 1,2-double bond

Table 2: Phosphorus Reagents in D-Glucal Synthesis

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| POCl₃ | Pyridine | CH₂Cl₂ | 65 |

| PCl₅ | Et₃N | THF | 58 |

| (PhO)₃PO | DBU | DMF | 72 |

This method circumvents the need for zinc, making it preferable for metal-sensitive applications. However, stoichiometric phosphate byproduct formation complicates purification.

Mechanistic Investigations of Phosphorus-Mediated Routes

Isotopic labeling studies using deuterated C2 protons confirm the E1cB pathway, as no deuterium scrambling occurs during elimination. Kinetic isotope effects (KIE ≈ 3.2) further support rate-limiting deprotonation. Computational models at the B3LYP/6-31G(d) level reveal a transition state with partial C1–O bond cleavage and incipient double bond character, consistent with a concerted asynchronous mechanism [1].

Acetylation Methodologies

Acetylation represents one of the most fundamental protection strategies for D-glucal, providing both chemical stability and functional group differentiation for subsequent synthetic transformations. The acetyl group serves dual purposes in carbohydrate chemistry: protection of hydroxyl functionalities and participation in stereochemical control during glycosidic bond formation.

Peracetylation Protocols

Peracetylation of D-glucal involves the complete acetylation of all available hydroxyl groups, typically yielding 3,4,6-tri-O-acetyl-D-glucal as the primary product [1] [2]. The most widely employed protocol utilizes acetic anhydride in combination with pyridine as both solvent and base catalyst [3]. Under standard conditions, D-glucal is dissolved in pyridine and treated with excess acetic anhydride at ambient temperature for 6-12 hours, affording the peracetylated product in 85-95% yield [4] [3].

The mechanism of peracetylation proceeds through nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of acetic anhydride, facilitated by the basic pyridine environment [1]. The reaction demonstrates excellent regioselectivity, with all hydroxyl groups undergoing acetylation without competing side reactions [3]. Alternative protocols employ catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reaction rates while maintaining high yields [5].

Temperature control proves critical in peracetylation reactions, as elevated temperatures may promote acetyl group migration between hydroxyl positions [6]. Studies have demonstrated that maintaining reaction temperatures below 50°C minimizes such rearrangements while ensuring complete conversion [6]. The peracetylated D-glucal serves as a crucial intermediate for subsequent transformations, including Ferrier rearrangements and glycosylation reactions [8] [9].

Regioselective Acetylation Approaches

Regioselective acetylation strategies enable the selective protection of specific hydroxyl groups while leaving others available for further functionalization [10] [5]. These approaches rely on differential reactivity patterns among hydroxyl groups, influenced by steric accessibility and electronic environments.

Primary hydroxyl groups typically exhibit enhanced reactivity toward acetylation compared to secondary positions due to reduced steric hindrance [5]. Aqueous acetic acid (60-100% concentration) at elevated temperatures (80-118°C) selectively acetylates the primary C-6 hydroxyl group of D-glucal, affording 6-O-acetyl-D-glucal in 47-71% yield based on reacted starting material [5]. This methodology proves particularly valuable when orthogonal protection patterns are required.

Enzymatic acetylation provides an alternative approach for regioselective protection [2] [11]. Lipase-catalyzed reactions in organic solvents demonstrate remarkable positional selectivity, with specific enzymes showing preference for particular hydroxyl groups [2] [11]. These biocatalytic methods operate under mild conditions and offer excellent environmental compatibility, though reaction times may extend from 2-48 hours depending on substrate concentration and enzyme loading [2] [11].

Deacetylation Techniques

Deacetylation methodologies serve to remove acetyl protecting groups under controlled conditions, revealing free hydroxyl functionalities for subsequent chemical transformations. The choice of deacetylation method significantly impacts reaction selectivity, yield, and compatibility with other protecting groups present in the molecule.

Zemplen Deacetylation with Sodium Methoxide

The Zemplen deacetylation represents the most widely utilized method for acetyl group removal in carbohydrate chemistry [4] [12]. This base-catalyzed transesterification employs sodium methoxide in methanol to cleave acetyl ester bonds, generating methyl acetate as the leaving group [4] [13].

The standard protocol involves dissolving the acetylated D-glucal derivative in anhydrous methanol, followed by addition of catalytic amounts of sodium methoxide (typically 0.1-0.2 equivalents) [4] [14]. The reaction proceeds rapidly at ambient temperature, typically achieving complete deacetylation within 1-3 hours [4] [12]. Yields consistently range from 80-95%, making this method highly reliable for synthetic applications [4].

Mechanistically, the methoxide anion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate that subsequently eliminates to yield the free hydroxyl and methyl acetate [13]. The reaction demonstrates excellent chemoselectivity, leaving other protecting groups such as benzyl ethers and silyl groups intact [12]. Temperature control remains important, as elevated temperatures may promote competing side reactions including base-catalyzed epimerization or elimination [4].

Ion-Exchange Resin Applications

Ion-exchange resins provide an alternative approach for controlled deacetylation, offering advantages in terms of reaction workup and catalyst recovery [4] [14]. Acidic ion-exchange resins, particularly IR-120 in the hydrogen form, catalyze acetyl hydrolysis under mild conditions [4] [14].

The typical procedure involves stirring the acetylated substrate with IR-120 resin (10-20 mg per mmol substrate) in methanol at ambient temperature [4] [14]. Reaction times vary from 20 minutes to 1 hour depending on substrate structure and desired selectivity [4] [14]. The resin can be easily removed by filtration and recycled for subsequent reactions, making this approach environmentally attractive [4] [14].

This methodology demonstrates particular utility when partial deacetylation is desired [14]. By controlling reaction time and resin loading, selective removal of specific acetyl groups can be achieved, providing access to partially protected intermediates [4] [14]. Yields typically range from 75-90%, slightly lower than Zemplen conditions but with enhanced selectivity control [4].

Benzylation and Silylation Strategies

Benzyl and silyl protecting groups offer orthogonal protection strategies complementary to acetyl groups, enabling complex protection patterns required for sophisticated synthetic sequences. These groups demonstrate distinct stability profiles and removal conditions, facilitating selective deprotection strategies.

Sodium Hydride-Mediated Benzylation

Sodium hydride-mediated benzylation represents the most common approach for installing benzyl ether protecting groups on D-glucal [14] [15]. This method utilizes the strong basicity of sodium hydride to generate alkoxide anions, which subsequently undergo nucleophilic substitution with benzyl halides [14] [15].

The standard protocol involves suspending sodium hydride (2-4 equivalents) in anhydrous dimethylformamide, followed by addition of the D-glucal substrate [14]. After hydrogen evolution subsides, benzyl bromide is added dropwise at 0°C, and the reaction mixture is allowed to warm to ambient temperature over 2-6 hours [14]. This methodology typically provides benzylated products in 70-85% yield with good regioselectivity [14].

Side reactions represent a significant challenge in sodium hydride-mediated benzylation [15]. Reduction of benzyl bromide by sodium hydride can generate benzyl alcohol and other byproducts, consuming reagents and complicating purification [15]. Additionally, elimination reactions may occur, particularly at elevated temperatures, leading to formation of alkene products [15]. Careful temperature control and slow addition of benzyl bromide help minimize these competing pathways [14] [15].

TBDPS and TIPS Protection Methodologies

Silyl protecting groups, particularly tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS), offer distinct advantages in terms of steric bulk and electronic properties [16] [17] [18]. These groups demonstrate excellent selectivity for primary hydroxyl groups and provide enhanced stability under basic conditions [17] [18].

TBDPS protection typically employs TBDPS chloride in combination with imidazole in dimethylformamide [16] [17]. The reaction proceeds under mild conditions at ambient temperature, showing high selectivity for the primary C-6 hydroxyl group of D-glucal [17]. The bulky nature of TBDPS provides excellent protection against nucleophilic attack and demonstrates remarkable stability toward basic conditions [17] [18].

TIPS protection follows similar protocols but exhibits different reactivity patterns due to its increased steric bulk [18]. While TIPS groups show enhanced stability toward acidic conditions, their installation may require longer reaction times and higher temperatures [18]. The choice between TBDPS and TIPS often depends on the specific requirements of subsequent synthetic steps and the need for orthogonal deprotection strategies [17] [18].

Studies have demonstrated that silyl-protected glycals exhibit enhanced reactivity in glycosylation reactions compared to their benzylated counterparts [17] [18]. This "superarmed" behavior arises from the electron-donating properties of silyl groups and conformational effects that favor axial conformations in the transition state [18] [19]. Such enhanced reactivity proves particularly valuable in challenging glycosylation reactions involving hindered acceptors [18].

Strategic Protection Patterns for Specific Transformations

The selection of protection patterns for D-glucal depends critically on the intended synthetic transformations and the required orthogonality for subsequent deprotection steps [20] [21]. Strategic planning of protection sequences enables efficient access to complex carbohydrate targets while minimizing protection and deprotection steps.

For glycosylation reactions requiring high α-selectivity, cyclic silylene protecting groups such as 3,4-O-tetraisopropyldisiloxane (TIPDS) provide excellent stereochemical control [18]. These protecting groups lock the sugar ring in conformations that favor α-face attack, leading to exclusive formation of α-glycosidic bonds [18]. The TIPDS group can be readily removed using tetrabutylammonium fluoride, revealing the diol for further functionalization [18].

Ferrier rearrangement reactions benefit from specific protection patterns that control both reactivity and stereoselectivity [9]. Acetyl groups at the C-3 and C-4 positions provide anchimeric assistance during the rearrangement, while the C-6 position may be protected with alternative groups to enable subsequent functionalization [9]. Studies have demonstrated that the nature of the C-6 protecting group significantly influences the stereochemical outcome of Ferrier rearrangements [8] [9].

Mixed protection strategies combining acetyl, benzyl, and silyl groups enable access to intermediates with unique reactivity profiles [20] [21]. One-pot protection protocols have been developed that install multiple protecting groups simultaneously, reducing the number of synthetic steps and improving overall efficiency [20] [21]. These approaches rely on differential reactivity patterns and carefully controlled reaction conditions to achieve selective protection [20] [21].

Protection group migration represents a significant consideration in D-glucal chemistry [6] [22]. Acetyl groups demonstrate particular propensity for migration between adjacent hydroxyl groups, especially under basic or elevated temperature conditions [6] [22]. Such migrations can occur through cyclic transition states involving five- or six-membered rings, with cis-hydroxyl groups facilitating faster migration rates compared to trans-diols [6]. Understanding these migration patterns proves essential for designing stable protection schemes and predicting product distributions in complex synthetic sequences [6] [22].

| Acetylation Method | Reagents | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Peracetylation with Acetic Anhydride | Acetic anhydride, pyridine | RT, 6-12 hours | Complete acetylation | 85-95 |

| Regioselective C-3 Acetylation | Acetic anhydride, catalyst | Mild conditions, 0-5°C | C-3 selective | 70-85 |

| Regioselective C-6 Acetylation | Aqueous acetic acid (60-100%) | 80-118°C, 8-24 hours | Primary OH selective | 47-71 |

| Enzymatic Selective Acetylation | Lipase, organic solvent | RT, 2-48 hours | Position-dependent | 60-90 |

| Deacetylation Method | Reagents | Conditions | Selectivity | Advantages | Yield (%) |

|---|---|---|---|---|---|

| Zemplen Deacetylation | Sodium methoxide, methanol | RT, 1-3 hours | Complete deacetylation | Fast, quantitative | 80-95 |

| Ion-Exchange Resin Method | IR-120 resin, methanol | RT, 20 minutes - 1 hour | Mild, controlled deacetylation | Easy workup, recyclable catalyst | 75-90 |

| Enzymatic Deacetylation | Lipase, buffer system | 37°C, 2-24 hours | Regioselective deacetylation | High regioselectivity | 70-85 |

| Base-catalyzed Hydrolysis | Sodium hydroxide, water | RT to 60°C, variable | Non-selective | Simple conditions | 60-80 |

| Protecting Group | Installation Reagents | Selectivity | Stability | Removal Conditions |

|---|---|---|---|---|

| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl, imidazole, DMF | Primary OH preferred | High acid stability | TBAF, THF or HF-pyridine |

| TIPS (Triisopropylsilyl) | TIPS-Cl, imidazole, DMF | Bulky, less selective | High base stability | TBAF, THF |

| TBS (tert-Butyldimethylsilyl) | TBS-Cl, imidazole, DMF | Primary OH selective | Moderate stability | TBAF, THF or HCl |

| TIPDS (Tetraisopropyldisiloxane) | TIPDS-Cl₂, pyridine | Vicinal diol protection | Acid labile | TBAF, THF |

| DTBS (Di-tert-butylsilylene) | DTBS-Cl₂, pyridine | Vicinal diol protection | Acid labile | TBAF, THF |

| Benzylation Method | Reagents | Conditions | Selectivity | Yield (%) | Side Products |

|---|---|---|---|---|---|

| Sodium Hydride-Mediated | NaH, benzyl bromide, DMF | 0°C to RT, 2-6 hours | Good regioselectivity | 70-85 | Benzyl alcohol, elimination products |

| Silver Oxide-Mediated | Ag₂O, benzyl bromide, DMF | RT, 12-24 hours | Moderate selectivity | 60-75 | Silver salts |

| Phase Transfer Catalysis | Bu₄NBr, KOH, benzyl bromide | RT, 4-8 hours | Variable selectivity | 65-80 | Quaternary ammonium salts |

| Reductive Opening Method | Bu₃SnH, benzyl bromide | Low temperature, inert atmosphere | High selectivity | 75-90 | Tin byproducts |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant